molecular formula C14H21ClFN B11853526 2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride

2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride

Cat. No.: B11853526
M. Wt: 257.77 g/mol
InChI Key: TYZIETGTBSNEHN-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The presence of a fluorophenyl group and dimethyl substitutions on the azepane ring imparts unique chemical and physical properties to this compound. It is often used in various scientific research applications due to its distinct structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced onto the azepane ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the azepane ring provides structural stability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Fluorophenyl)piperazine hydrochloride: Another fluorophenyl-substituted compound with a piperazine ring.

    3-Fluoroamphetamine: A stimulant with a fluorophenyl group and an amphetamine backbone.

Comparison: 2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride is unique due to its azepane ring structure, which provides different chemical and physical properties compared to piperazine or amphetamine derivatives

Properties

Molecular Formula

C14H21ClFN

Molecular Weight

257.77 g/mol

IUPAC Name

2-(3-fluorophenyl)-5,5-dimethylazepane;hydrochloride

InChI

InChI=1S/C14H20FN.ClH/c1-14(2)7-6-13(16-9-8-14)11-4-3-5-12(15)10-11;/h3-5,10,13,16H,6-9H2,1-2H3;1H

InChI Key

TYZIETGTBSNEHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(NCC1)C2=CC(=CC=C2)F)C.Cl

Origin of Product

United States

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